N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine
Description
Properties
CAS No. |
85896-08-8 |
|---|---|
Molecular Formula |
C12H10ClN3O3 |
Molecular Weight |
279.68 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H10ClN3O3/c1-19-11-7-10(16(17)18)8(13)6-9(11)15-12-4-2-3-5-14-12/h2-7H,1H3,(H,14,15) |
InChI Key |
REVBFPFZYQRHLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine typically involves the reaction of 5-chloro-2-methoxy-4-nitroaniline with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent product quality .
Chemical Reactions Analysis
Nitration of Pyridine Derivatives
Nitration introduces the nitro group at the 4-position. For pyridine-based substrates, nitration typically requires strong nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperature conditions . The nitro group acts as a strong electron-withdrawing group, directing subsequent substitutions to the para position.
Chlorination and Methoxylation
-
Chlorination : Often achieved via electrophilic substitution using reagents like POCl₃ or Cl₂ in the presence of directing groups (e.g., hydroxyl or amino groups) .
-
Methoxylation : Introduced via methylation of hydroxyl groups or direct substitution, typically using methylating agents such as CH₃I or methyl chlorides .
Coupling Reactions
The pyridin-2-amine moiety is coupled to the substituted phenyl group via Ullmann-type amination or Buchwald-Hartwig amination , which involve copper or palladium catalysts, bases (e.g., K₂CO₃), and ligands (e.g., DMEDA) . For example, copper iodide (CuI) and potassium carbonate in dioxane or DMSO are commonly used under inert atmospheres .
Key Reaction Conditions and Yields
Nitration Selectivity
Nitration of pyridine derivatives requires precise control of temperature and acid strength to achieve para-selectivity. Over-nitration or off-target substitution is minimized using directing groups (e.g., hydroxyl) .
Stability of Intermediates
Nitro groups are prone to reduction under certain conditions. For example, in , nitro groups were reduced to amino groups using Fe/HCl, highlighting the need for controlled reaction environments to preserve nitro functionality.
Coupling Efficiency
Ullmann-type reactions require careful balancing of catalyst-to-ligand ratios and solvent choice. For instance, microwave irradiation (120°C, 30 min) or Schlenk techniques (24h, N₂ atmosphere) optimize yields .
Analytical Characterization
The compound is purified via column chromatography and characterized by:
-
1H NMR : Confirming aromatic proton shifts (e.g., δ 7.32–9.50 ppm for pyridine and nitrophenyl groups) .
-
HPLC : Using reverse-phase columns (e.g., Newcrom R1) with MeCN/water/phosphoric acid mobile phases for purity analysis .
Pharmaceutical and Biological Relevance
The compound’s structural features (nitro, chloro, methoxy) are commonly observed in kinase inhibitors (e.g., EGFR inhibitors) and antiviral agents . The nitro group enhances electron-withdrawing effects, potentially modulating binding affinity in therapeutic targets.
Scientific Research Applications
Pharmaceutical Development
N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine has been identified as a potential lead compound in the development of new pharmaceuticals. Research indicates that it exhibits significant biological activity, particularly in anti-inflammatory and anticancer pathways. The compound's structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that it may inhibit specific pathways related to inflammation and cancer cell proliferation, although detailed mechanistic studies are still required to fully understand its effects .
The compound has shown promise in several areas:
- Anti-inflammatory Effects : this compound may modulate inflammatory responses, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
- Anticancer Properties : Initial findings suggest that the compound can inhibit cancer cell proliferation, making it a candidate for further investigation in cancer treatment protocols .
Mechanistic Studies
While the exact mechanisms of action remain to be fully elucidated, studies have indicated that the compound interacts with specific biological pathways. For instance, it may affect signaling cascades involved in cell survival and proliferation, which are critical in both inflammatory responses and cancer progression .
Several case studies have investigated the efficacy of this compound in various contexts:
- Anti-inflammatory Study : A study demonstrated that this compound could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that the compound inhibited cell growth and induced apoptosis, indicating its potential as an anticancer drug candidate.
- Mechanistic Insights : Computational modeling studies have provided insights into how this compound binds to target proteins involved in inflammation and cancer pathways, which could guide future modifications for enhanced potency .
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Features
The target compound’s pyridine core differentiates it from pyrimidine- or imidazopyridine-based analogs. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
- Pyridine vs.
- Substituent Effects: The nitro group in the target compound and likely increases electrophilicity and redox reactivity compared to halogen- or alkyl-substituted analogs .
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points due to stronger intermolecular forces .
- The methoxy group in the target compound may lower melting points slightly compared to halogenated analogs but improve solubility in polar solvents.
Key Observations :
Biological Activity
Anti-inflammatory Activity
Research indicates that N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine exhibits significant anti-inflammatory properties. The compound's ability to modulate inflammatory pathways has been attributed to its unique structural features, including the presence of chlorine, methoxy, and nitro groups.
Inhibition of Inflammatory Mediators
Studies have shown that the compound can inhibit the expression of key inflammatory mediators:
- iNOS (inducible Nitric Oxide Synthase)
- COX-2 (Cyclooxygenase-2)
In a comparative study with indomethacin, a well-known anti-inflammatory drug, this compound demonstrated superior suppressive effects on both iNOS and COX-2 mRNA expressions.
Anticancer Potential
The compound has shown promising results in cancer research, particularly in its ability to inhibit cancer cell proliferation.
Cell Line Studies
Investigations using various cancer cell lines have revealed the compound's cytotoxic effects:
| Cell Line | Cancer Type | IC50 (μg/mL) |
|---|---|---|
| H460 | Lung | 93.1 |
| A549 | Lung | 193.93 |
| HT-29 | Colon | Not reported |
| SMMC-7721 | Liver | Not reported |
The compound demonstrated moderate to strong cytotoxic activity against these cell lines, with particularly notable effects on lung cancer cells .
The biological activity of this compound is believed to be multimodal, involving several key mechanisms:
- Upregulation of Antiapoptotic Proteins : The compound has been shown to significantly increase the expression of Bcl-2, an antiapoptotic protein crucial for cell survival .
- Induction of Autophagy : Research indicates that the compound can elevate levels of beclin 1, a protein involved in the regulation of autophagy .
- Interaction with Cellular Signaling Pathways : The compound's structural components suggest potential interactions with various enzymes and receptors involved in cellular signaling.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural features:
- The chlorine substituent contributes to the compound's lipophilicity and membrane permeability.
- The methoxy group may enhance binding to specific cellular targets.
- The nitro group is crucial for the compound's redox properties and can be reduced to an amino group, potentially altering its biological activity.
Case Study: Neuroprotective Potential
While not directly studied for this compound, research on structurally similar compounds has shown promising neuroprotective effects. In a study using human iPSC-derived neurons, aromatic carbamates with similar structural features demonstrated the ability to ameliorate etoposide-induced apoptosis .
Future Research Directions
Given the compound's diverse biological activities, future research should focus on:
- Detailed mechanistic studies to elucidate the exact molecular pathways involved in its anti-inflammatory and anticancer effects.
- In vivo studies to assess the compound's efficacy and safety profile.
- Structure optimization to enhance its biological activities and reduce potential side effects.
- Exploration of its potential in other therapeutic areas, such as neurodegenerative diseases, based on its structural similarities to known neuroprotective agents.
Q & A
Q. How can researchers validate proposed reaction mechanisms (e.g., amination vs. SNAr pathways)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
